

# Application Notes and Protocols: ZYF0033 Flow Cytometry Analysis of T Cell Activation

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## Compound of Interest

Compound Name: ZYF0033

Cat. No.: B10861361

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## Introduction

**ZYF0033** is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T cell activation. By inhibiting HPK1, **ZYF0033** has been shown to enhance T cell-mediated anti-tumor immunity. These application notes provide a comprehensive guide to analyzing the effect of **ZYF0033** on T cell activation using flow cytometry, a powerful technique for single-cell analysis of protein expression.

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a crucial negative regulator of T cell receptor (TCR) signaling. Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the T cell activation signal. The inhibition of HPK1 by **ZYF0033** is expected to result in a more robust and sustained T cell activation, characterized by increased expression of activation markers and enhanced production of effector cytokines.

Flow cytometry is an essential tool for quantifying the effects of **ZYF0033** on T cell activation.<sup>[1]</sup> This method allows for the precise measurement of various cell surface and intracellular markers of activation on different T cell subsets.

## Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with **ZYF0033**. The data is representative of the effects of potent HPK1 inhibitors on T cell activation.

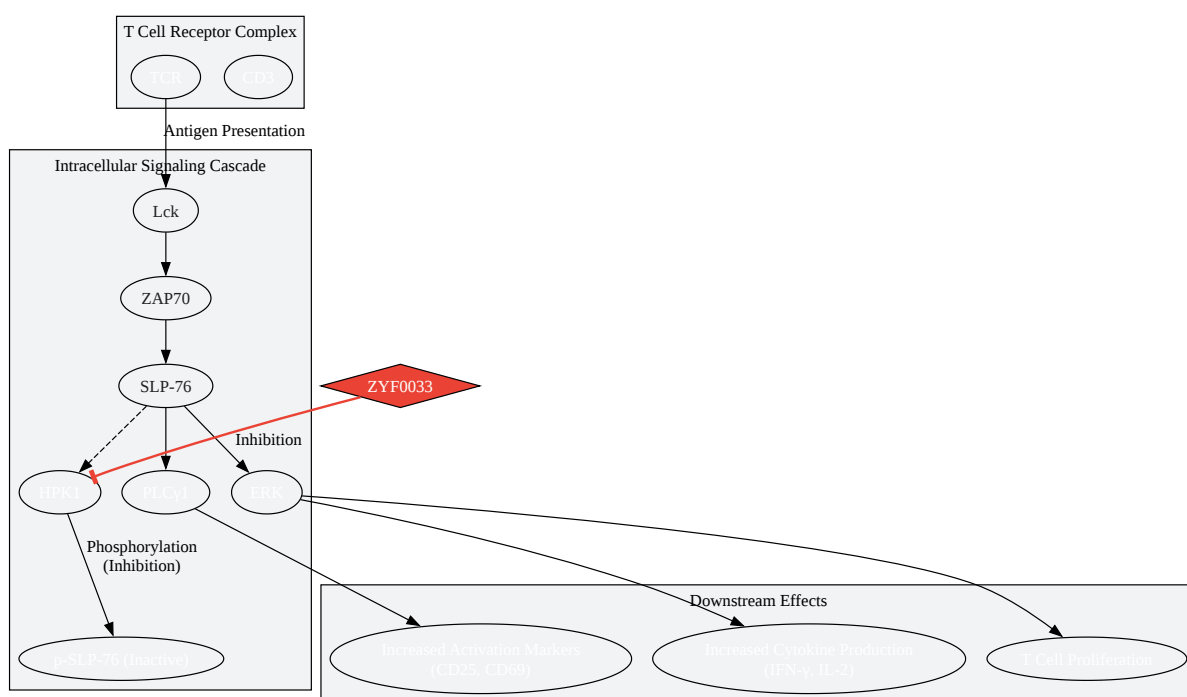
Table 1: Effect of **ZYF0033** on T Cell Activation Marker Expression

Treatment	T Cell Subset	Marker	% Positive Cells (Mean ± SD)	Mean Fluorescence Intensity (MFI) (Mean ± SD)
Vehicle Control	CD4+	CD25	15.2 ± 2.1	510 ± 45
ZYF0033 (1 µM)	CD4+	CD25	45.8 ± 4.5	1530 ± 120
Vehicle Control	CD4+	CD69	8.5 ± 1.5	320 ± 30
ZYF0033 (1 µM)	CD4+	CD69	35.2 ± 3.8	980 ± 85
Vehicle Control	CD8+	CD25	12.1 ± 1.9	480 ± 40
ZYF0033 (1 µM)	CD8+	CD25	40.5 ± 4.2	1450 ± 110
Vehicle Control	CD8+	CD69	6.8 ± 1.2	290 ± 25
ZYF0033 (1 µM)	CD8+	CD69	30.1 ± 3.5	910 ± 75

Table 2: Effect of **ZYF0033** on T Cell Cytokine Production

Treatment	T Cell Subset	Cytokine	% Positive Cells (Mean ± SD)
Vehicle Control	CD4+	IFN-γ	5.3 ± 0.8
ZYF0033 (1 μM)	CD4+	IFN-γ	18.7 ± 2.5
Vehicle Control	CD4+	IL-2	3.1 ± 0.5
ZYF0033 (1 μM)	CD4+	IL-2	12.4 ± 1.8
Vehicle Control	CD8+	IFN-γ	8.9 ± 1.2
ZYF0033 (1 μM)	CD8+	IFN-γ	25.1 ± 3.1
Vehicle Control	CD8+	IL-2	2.5 ± 0.4
ZYF0033 (1 μM)	CD8+	IL-2	10.8 ± 1.5

## Signaling Pathway



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## Experimental Protocols

## Protocol 1: Flow Cytometry Analysis of T Cell Activation Markers

This protocol details the steps for analyzing the expression of T cell activation markers (CD25 and CD69) on CD4+ and CD8+ T cells following treatment with **ZYF0033**.

### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- **ZYF0033**
- Anti-CD3/CD28 Dynabeads or plate-bound antibodies
- Fluorescently conjugated antibodies:
  - Anti-Human CD3 (e.g., PerCP-Cy5.5)
  - Anti-Human CD4 (e.g., APC)
  - Anti-Human CD8 (e.g., PE-Cy7)
  - Anti-Human CD25 (e.g., PE)
  - Anti-Human CD69 (e.g., FITC)
- Viability Dye (e.g., Fixable Viability Dye eFluor 780)
- FACS Buffer (PBS with 2% FBS)
- 96-well U-bottom plate
- Flow Cytometer

### Procedure:

- Cell Preparation: Thaw and wash cryopreserved human PBMCs. Resuspend cells in complete RPMI-1640 medium at a concentration of  $1 \times 10^6$  cells/mL.
- Cell Plating: Seed  $1 \times 10^5$  cells per well in a 96-well U-bottom plate.
- Compound Treatment: Add **ZYF0033** to the desired final concentrations (e.g., 0.1, 1, 10  $\mu$ M). Include a vehicle control (e.g., DMSO).
- T Cell Stimulation: Add anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio or culture in wells pre-coated with anti-CD3 (e.g., 1  $\mu$ g/mL) and soluble anti-CD28 (e.g., 1  $\mu$ g/mL) antibodies.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Staining: a. Harvest cells and wash with FACS buffer. b. Stain with a viability dye according to the manufacturer's instructions. c. Wash cells with FACS buffer. d. Add the antibody cocktail (anti-CD3, -CD4, -CD8, -CD25, -CD69) and incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with FACS buffer. f. Resuspend cells in 200  $\mu$ L of FACS buffer.
- Flow Cytometry Acquisition: Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
- Data Analysis: a. Gate on single, live lymphocytes. b. From the lymphocyte gate, identify CD3+ T cells. c. Within the CD3+ population, gate on CD4+ and CD8+ T cell subsets. d. Analyze the expression of CD25 and CD69 on both CD4+ and CD8+ T cells.

## Protocol 2: Intracellular Staining for Cytokine Production

This protocol describes the detection of intracellular IFN- $\gamma$  and IL-2 in T cells treated with **ZYF0033**.

Materials (in addition to Protocol 1):

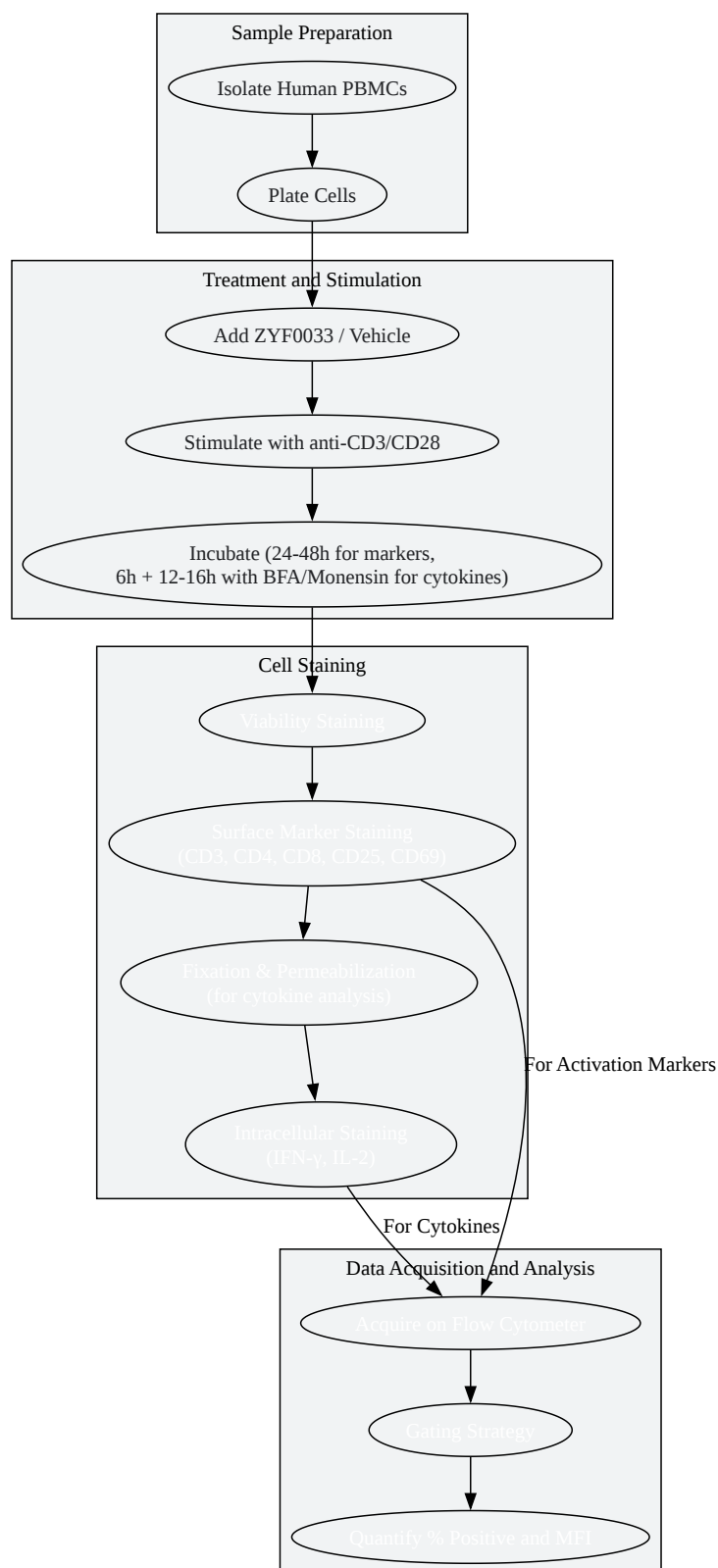
- Brefeldin A and Monensin (Protein Transport Inhibitors)

- Intracellular Staining Buffer Kit (Fixation/Permeabilization solution)
- Fluorescently conjugated antibodies:
  - Anti-Human IFN- $\gamma$  (e.g., APC-Cy7)
  - Anti-Human IL-2 (e.g., BV421)

Procedure:

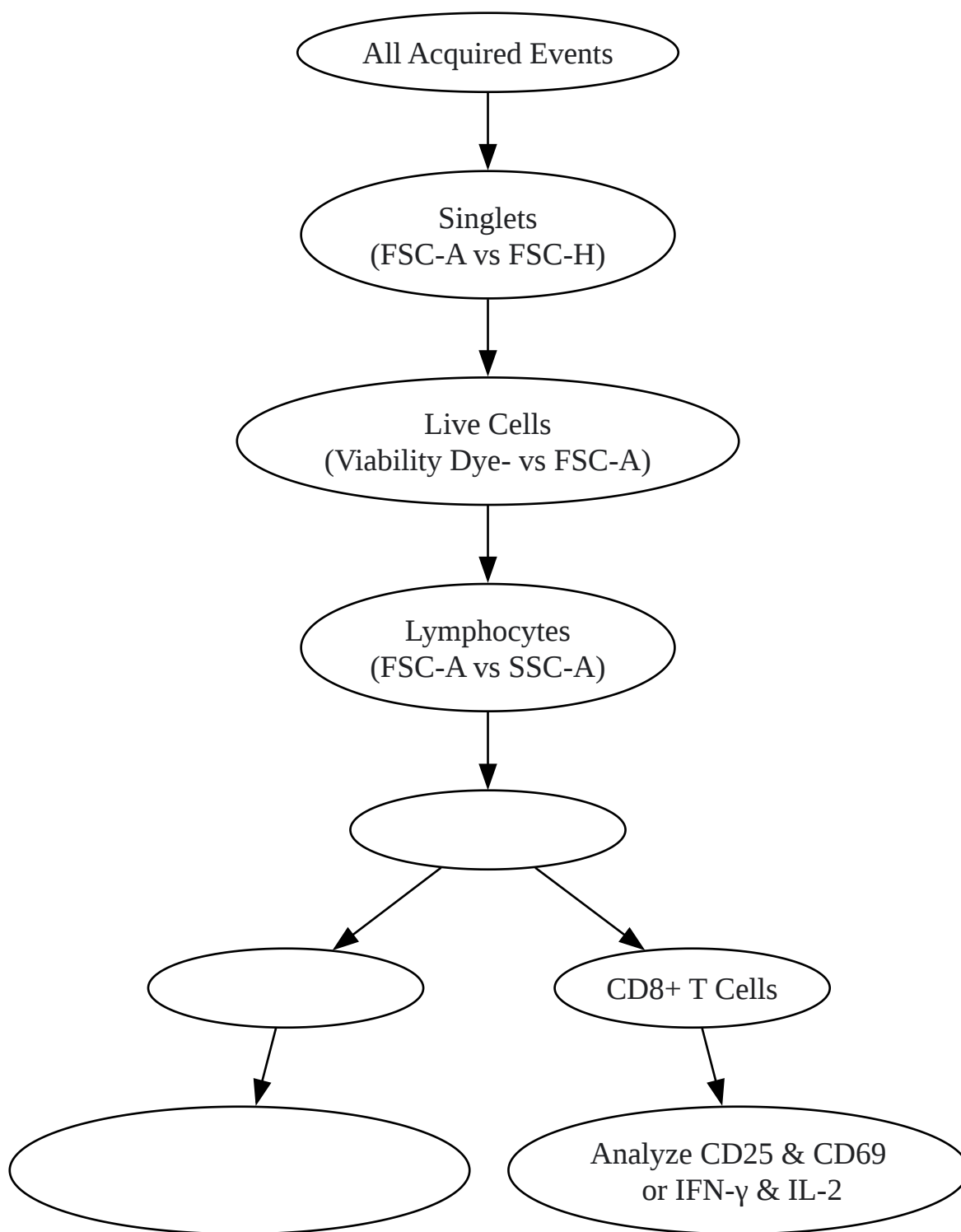
- Follow steps 1-4 from Protocol 1.
- Incubation: Incubate the plate for an initial 4-6 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Protein Transport Inhibition: Add Brefeldin A and Monensin to each well and incubate for an additional 12-16 hours.
- Cell Staining (Surface Markers): Follow steps 6a-6e from Protocol 1 for surface marker staining.
- Fixation and Permeabilization: a. After surface staining, wash the cells and then fix and permeabilize them using an intracellular staining buffer kit according to the manufacturer's instructions.
- Intracellular Staining: a. Add the intracellular antibody cocktail (anti-IFN- $\gamma$ , anti-IL-2) to the permeabilized cells. b. Incubate for 30 minutes at 4°C in the dark. c. Wash cells twice with permeabilization buffer. d. Resuspend cells in FACS buffer.
- Flow Cytometry Acquisition and Analysis: Follow steps 7 and 8 from Protocol 1 to acquire and analyze the data for intracellular cytokine expression in CD4<sup>+</sup> and CD8<sup>+</sup> T cells.

## Experimental Workflow and Analysis Logic



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## References

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